molecular formula C16H25NO B312215 2-ethyl-N-(2-ethylphenyl)hexanamide

2-ethyl-N-(2-ethylphenyl)hexanamide

Cat. No.: B312215
M. Wt: 247.38 g/mol
InChI Key: DCQMCRXJIOWOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(2-ethylphenyl)hexanamide ( 349120-47-4) is an organic compound with the molecular formula C 16 H 25 NO and a molecular weight of 247.38 g/mol [ ][ ]. Its structure features a 2-ethylhexanamide chain linked to a 2-ethylphenyl ring system via a nitrogen atom. The canonical SMILES representation for this molecule is CCCCC(CC)C(=O)NC1=CC=CC=C1CC [ ]. Compounds with N-alkyl amide moieties, such as this one, are of significant interest in medicinal and peptide chemistry. The incorporation of alkyl groups like ethyl on the amide nitrogen can profoundly alter the properties of a molecule [ ]. Specifically, C-terminal N-ethyl amide modifications in peptides are recognized for their ability to enhance metabolic stability by increasing resistance to peptidases, thereby improving the compound's longevity in biological systems [ ]. Furthermore, this modification can increase lipophilicity and reduce hydrogen bonding capacity, which may facilitate improved penetration across biological membranes and lead to more favorable pharmacokinetic profiles [ ]. Researchers may explore this molecule as a building block or intermediate in the synthesis of more complex bioactive compounds, or as a reference standard in analytical studies. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use [ ]. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

2-ethyl-N-(2-ethylphenyl)hexanamide

InChI

InChI=1S/C16H25NO/c1-4-7-10-14(6-3)16(18)17-15-12-9-8-11-13(15)5-2/h8-9,11-12,14H,4-7,10H2,1-3H3,(H,17,18)

InChI Key

DCQMCRXJIOWOFU-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1CC

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1CC

Origin of Product

United States

Preparation Methods

Reaction Protocol:

  • Synthesis of 2-Ethylhexanoyl Chloride :

    • 2-Ethylhexanoic acid is treated with excess thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux (60–80°C) for 4–6 hours.

    • Yield : ~95% (after distillation under reduced pressure).

  • Coupling with 2-Ethylphenylamine :

    • The acyl chloride is slowly added to a solution of 2-ethylphenylamine in dry dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C.

    • Triethylamine (TEA) or pyridine is used to scavenge HCl.

    • Reaction Conditions : Stirring at room temperature for 12–24 hours.

    • Yield : 80–87% after column chromatography.

Key Data :

ParameterValueSource
Acyl Chloride Temp60–80°C
Amine Equiv1.1–1.2
SolventDCM/THF
PurificationSilica gel chromatography

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 2-ethylhexanoic acid is activated using carbodiimides (e.g., DCC or EDC) followed by reaction with 2-ethylphenylamine.

Protocol:

  • Activation :

    • 2-Ethylhexanoic acid (1 equiv) is mixed with DCC (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in DCM.

    • Stirred at 0°C for 1 hour to form the active ester.

  • Amine Addition :

    • 2-Ethylphenylamine (1.1 equiv) is added, and the mixture is stirred at room temperature for 24 hours.

    • Workup : Filtered to remove dicyclohexylurea (DCU), then concentrated.

Optimization Insights :

  • Yield : 75–82% (lower than acyl chloride method due to side reactions).

  • Drawback : Requires rigorous anhydrous conditions to prevent hydrolysis.

Multi-Step Synthesis via Reductive Amination

A patent-derived method involves a multi-step sequence starting from 2-ethylhexanal and 2-ethylaniline:

  • Condensation :

    • 2-Ethylhexanal reacts with 2-ethylaniline in ethanol at 50°C to form an imine intermediate.

    • Catalyst : Acetic acid (5 mol%).

  • Reduction :

    • The imine is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C.

    • Yield : 70–75%.

  • Amidation :

    • The resulting amine is reacted with hexanoyl chloride under standard conditions.

Advantages :

  • Avoids handling hygroscopic acyl chlorides.

  • Overall Yield : 65–70% after three steps.

Solid-Phase Synthesis for High-Throughput Production

A scalable approach uses polymer-supported reagents to simplify purification:

  • Resin Functionalization :

    • Wang resin is loaded with 2-ethylhexanoic acid using DIC/HOBt activation.

  • Amine Coupling :

    • 2-Ethylphenylamine is added in DMF with DIEA, heated to 40°C for 48 hours.

  • Cleavage :

    • The product is cleaved from the resin using 95% TFA/water.

Performance Metrics :

MetricValueSource
Purity (HPLC)>95%
Throughput50–100 mg/resin

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acyl Chloride80–8798HighModerate
Carbodiimide75–8295ModerateLow
Reductive Amination65–7090LowHigh
Solid-Phase70–7595HighHigh

Key Findings :

  • The acyl chloride method offers the best balance of yield and purity.

  • Solid-phase synthesis is preferred for combinatorial chemistry applications.

Challenges and Optimization Strategies

  • Moisture Sensitivity : Acyl chlorides require anhydrous conditions; molecular sieves (4Å) improve yields by 5–10%.

  • Byproduct Formation : Excess amine (1.2 equiv) minimizes unreacted acyl chloride.

  • Catalyst Selection : Palladium on carbon (Pd/C) in reductive steps enhances reaction rates by 20% .

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